

Kaempferol 3,4'-diglucoside: A Technical Guide to its Pharmacological Properties

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Compound of Interest

Compound Name: Kaempferol 3,4'-diglucoside

Cat. No.: B191649

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Disclaimer: Scientific literature specifically detailing the pharmacological properties of **Kaempferol 3,4'-diglucoside** is limited. Consequently, this guide synthesizes available information on this specific compound with broader findings from studies on its aglycone, kaempferol, and other closely related kaempferol glycosides. This approach provides a comprehensive overview of its expected activities and the methodologies to assess them.

Introduction

Kaempferol 3,4'-diglucoside is a flavonoid, a class of polyphenolic secondary metabolites found in various plants.[1][2] Like other kaempferol glycosides, it is recognized for its potential antioxidant, anti-inflammatory, and anticancer properties.[3][4] The presence of two glucoside moieties at the 3 and 4' positions of the kaempferol backbone influences its solubility, bioavailability, and metabolic fate, thereby modulating its biological activity. This document provides an in-depth overview of the known and anticipated pharmacological properties of **Kaempferol 3,4'-diglucoside**, detailed experimental methodologies for its study, and a summary of relevant quantitative data.

Pharmacological Properties

The pharmacological activities of **Kaempferol 3,4'-diglucoside** are largely attributed to the foundational structure of kaempferol. The glycosidic linkages are typically cleaved in vivo, releasing the active aglycone. The primary reported and anticipated activities include:

- **Antioxidant Activity:** Kaempferol and its glycosides are potent antioxidants, capable of scavenging free radicals and reducing oxidative stress.^[2] This activity is central to its other protective pharmacological effects.
- **Anti-inflammatory Activity:** The compound is expected to exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF- κ B and MAPK pathways.^{[5][6]}
- **Anticancer Activity:** Numerous studies on kaempferol and its various glycosides have demonstrated anticancer potential through mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.^{[3][7][8]}
- **Cytotoxic Activity:** In vitro studies on related kaempferol compounds have shown selective cytotoxicity against various cancer cell lines.^[3]

Quantitative Data

The following tables summarize quantitative data from studies on kaempferol and its related glycosides. It is important to note the specific compound tested in each case.

Table 1: In Vitro Antioxidant Activity of Kaempferol and its Glycosides

Compound	Assay	Cell Line/System	IC50 / Activity	Reference
Kaempferol-3-O-(2-O-sinapoyl)- β -D-glucopyranosyl-(1 \rightarrow 2)- β -D-glucopyranoside-7-O- β -D-glucopyranoside	DPPH Radical Scavenging	Chemical Assay	28.61 μ M	[9]
Kaempferol-3-O-(2-O-sinapoyl)- β -D-glucopyranosyl-(1 \rightarrow 2)- β -D-glucopyranoside-7-O- β -D-glucopyranosyl-(1 \rightarrow 6)- β -D-glucopyranoside	DPPH Radical Scavenging	Chemical Assay	36.93 μ M	[9]
Kaempferol-3-O-(2-O-sinapoyl)- β -D-glucopyranosyl-(1 \rightarrow 2)- β -D-glucopyranoside-7-O- β -D-glucopyranoside	Peroxynitrite (ONOO-) Scavenging	Chemical Assay	9.79 μ M	[9]
Kaempferol-3-O-(2-O-sinapoyl)- β -D-glucopyranosyl-(1 \rightarrow 2)- β -D-glucopyranoside-7-O- β -D-glucopyranoside	Peroxynitrite (ONOO-) Scavenging	Chemical Assay	11.40 μ M	[9]

glucopyranosyl-
(1 → 6)-β-D-
glucopyranoside

Kaempferol-3-O-glucoside	DPPH Radical Scavenging	Chemical Assay	13.41 ± 0.64 μg/mL	[10]
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Table 2: In Vitro Cytotoxicity of Kaempferol and its Glycosides against Cancer Cell Lines

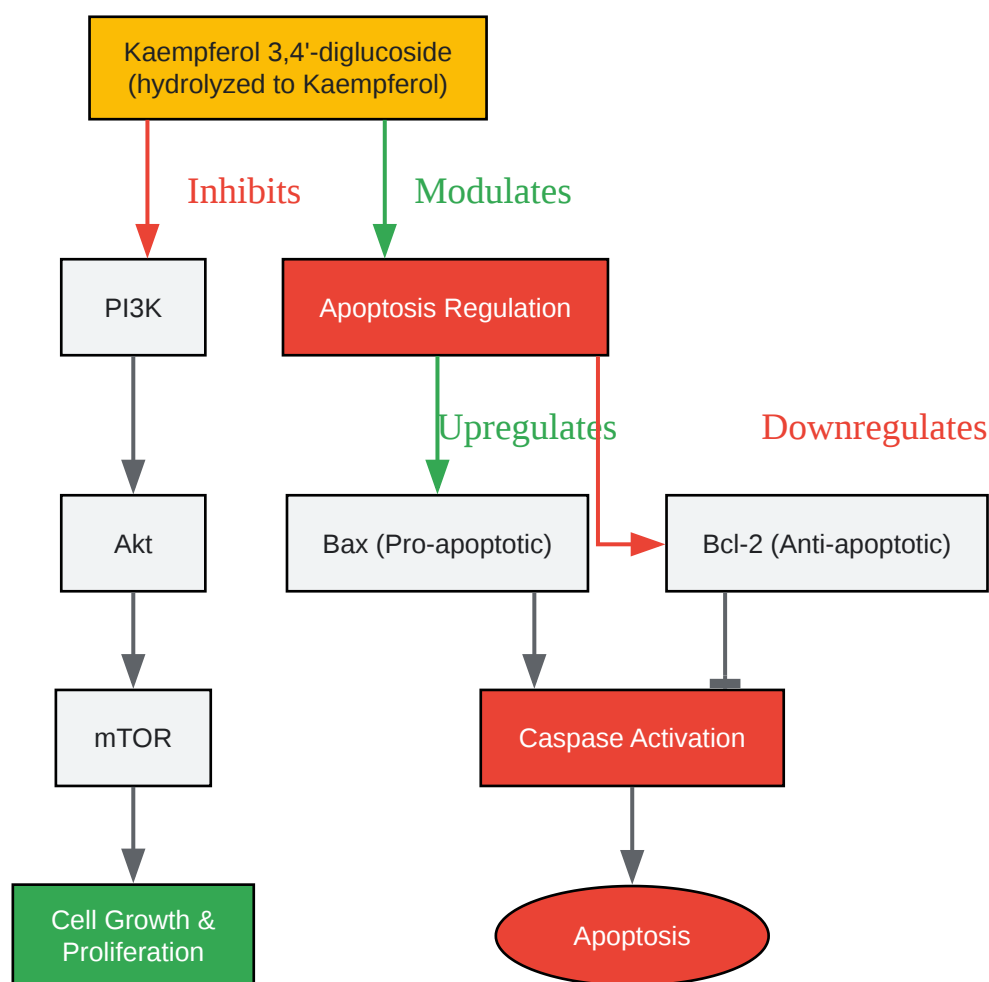
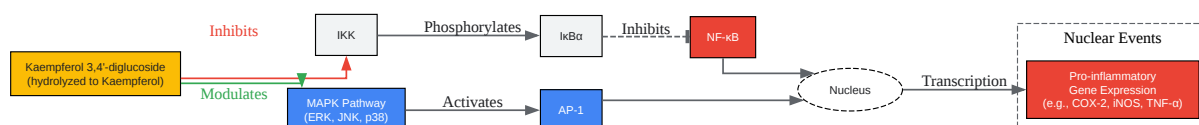
Compound	Cell Line	Assay	IC50	Reference
Kaempferol	MCF-7 (Breast Cancer)	MTT	90.28 ± 4.2 μg/ml	[3]
Kaempferol	A549 (Lung Cancer)	MTT	35.80 ± 0.4 μg/ml	
Astragalin (Kaempferol-3-O-glucoside)	A375P (Skin Cancer)	Not Specified	Concentration-dependent	
Astragalin (Kaempferol-3-O-glucoside)	SK-MEL-2 (Skin Cancer)	Not Specified	Concentration-dependent	

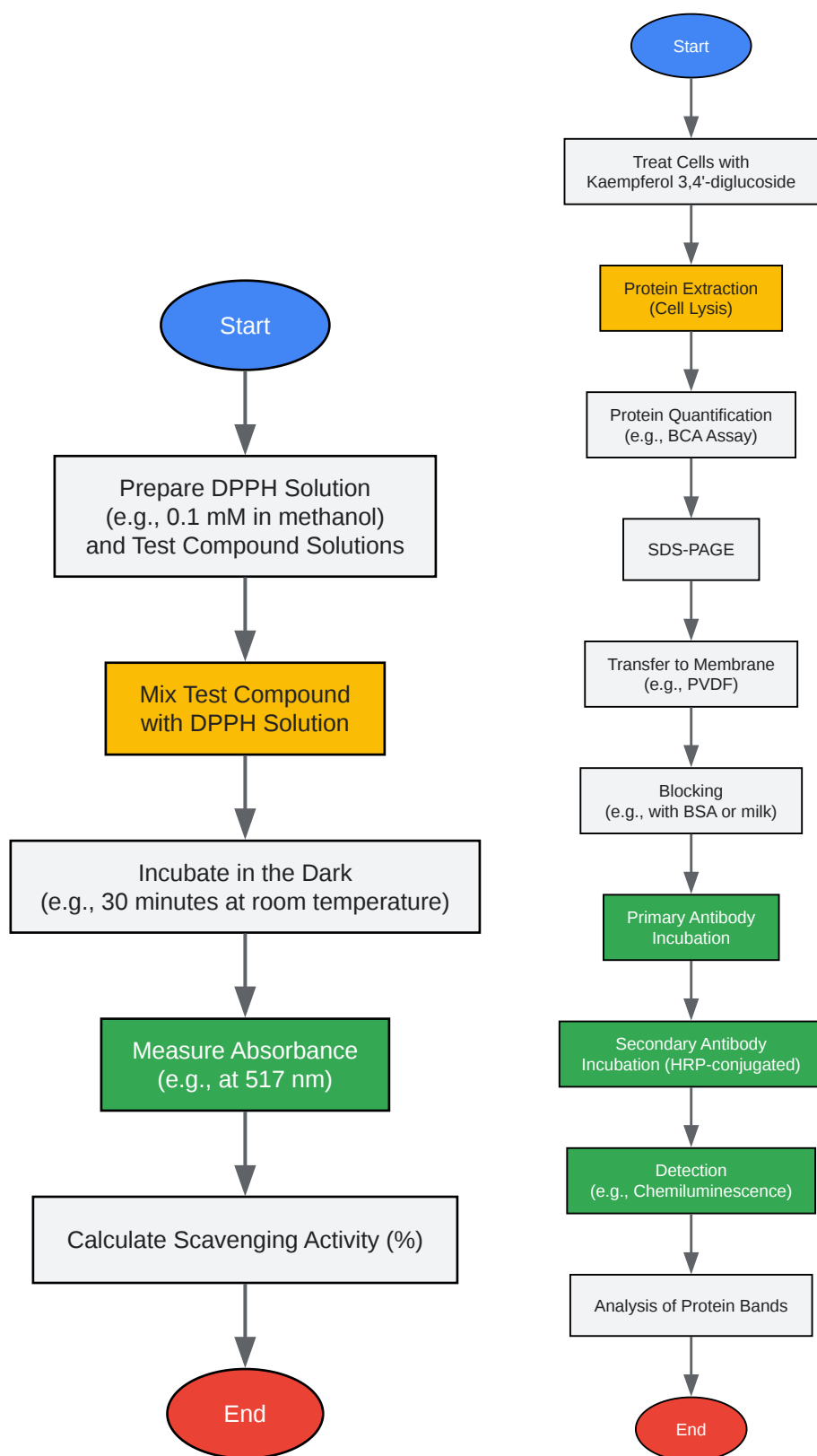
Table 3: In Vivo Anti-inflammatory and Hepatoprotective Effects of Kaempferol Glycosides

Compound	Animal Model	Dosage	Effect	Reference
Astragalin (Kaempferol-3-O-glucoside)	Mice with Gastric Ulcers	30 mg/kg	Decreased lesion area and ulcer index	[3]
Kaempferol 3-O-β-d-(2,6-di-O-α-l-rhamnopyranosyl)galactopyranoside	CCl4-induced hepatotoxic ddY mice	4.9 mg per mouse	Significantly reduced serum ALT and AST activities	[11]

Signaling Pathways

Kaempferol and its derivatives modulate several key signaling pathways implicated in various diseases. The following diagrams illustrate these interactions.





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